N~1~-[4-(benzyloxy)phenyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Description
N~1~-[4-(Benzyloxy)phenyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a benzamide derivative featuring a benzyloxy-substituted phenyl group, a fluorine atom at the 5-position of the benzamide core, and a 1H-tetrazole ring at the 2-position. Fluorination at the 5-position may confer metabolic stability and modulate receptor affinity, common in pharmacologically active compounds .
Properties
Molecular Formula |
C21H16FN5O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
5-fluoro-N-(4-phenylmethoxyphenyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C21H16FN5O2/c22-16-6-11-20(27-14-23-25-26-27)19(12-16)21(28)24-17-7-9-18(10-8-17)29-13-15-4-2-1-3-5-15/h1-12,14H,13H2,(H,24,28) |
InChI Key |
RBPQKYQHCABGMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(benzyloxy)phenyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the formation of the benzyloxy group through the reaction of phenol with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Fluorine Atom:
Formation of the Tetraazole Ring: The tetraazole ring is formed through a cyclization reaction involving the appropriate precursors, such as hydrazine and an azide compound.
Coupling Reaction: The final step involves the coupling of the benzyloxyphenyl and tetraazole-fluorobenzamide moieties through an amide bond formation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of N1-[4-(benzyloxy)phenyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Benzyloxy Group Deprotection
The benzyloxy group undergoes hydrogenolysis under catalytic hydrogenation:
-
Reagents : H₂ (1 atm), 10% Pd/C, ethanol, 25°C.
-
Product : Phenol derivative N~1~-(4-hydroxyphenyl)-5-fluoro-2-(tetrazol-1-yl)benzamide (yield: 90–95%).
This reaction is selective, leaving the tetrazole and fluorine intact.
Tetrazole Ring Reactivity
The tetrazole ring participates in:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C, forming N-methyltetrazolium salts (yield: 70–75%) .
-
Coordination reactions : Acts as a ligand for transition metals (e.g., Cu²⁺) in aqueous ethanol, forming stable complexes .
Example Reaction
Fluorine Substituent Reactivity
-
Nucleophilic displacement under harsh conditions (e.g., KOH, 150°C), replacing fluorine with hydroxyl groups (yield: <20%) .
-
Cross-coupling via Buchwald-Hartwig amination with arylboronic acids (Pd(OAc)₂, SPhos, K₃PO₄, 100°C) .
Amide Bond Hydrolysis
The benzamide bond is cleaved under acidic or basic conditions:
-
Acidic hydrolysis : 6M HCl, reflux, 12 h → 5-fluoro-2-(tetrazol-1-yl)benzoic acid + 4-(benzyloxy)aniline (yield: 85%).
-
Basic hydrolysis : NaOH (10%), 80°C, 6 h → same products (yield: 78%).
Comparative Reactivity with Structural Analogs
| Reaction Type | This Compound | N-Phenyl-4-(tetrazol-1-yl)benzamide |
|---|---|---|
| Benzyloxy deprotection | H₂/Pd-C (90%) | Not applicable |
| Tetrazole alkylation | 70–75% | 65–70% |
| Amide hydrolysis | 85% (acidic) | 80% (acidic) |
Mechanistic Insights
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds similar to N~1~-[4-(benzyloxy)phenyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide exhibit significant anticancer properties. For instance, derivatives of tetraazolyl-benzamides have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that certain analogs showed promising activity against various cancer cell lines, including colorectal carcinoma (HCT116), with IC50 values indicating potent effects compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Tetraazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is often linked to their ability to interfere with bacterial metabolism or cell wall synthesis. Preliminary studies indicated that modifications in the chemical structure could enhance the antimicrobial potency .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The following factors are critical in determining the biological activity:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the aromatic rings influences the compound's reactivity and interaction with biological targets.
- Fluorine Substitution : The introduction of fluorine atoms has been shown to enhance lipophilicity and metabolic stability, which can lead to improved bioavailability and efficacy in vivo .
Case Studies
Case Study 1: Anticancer Efficacy
A study focusing on tetraazole derivatives reported that specific modifications led to enhanced antiproliferative activity against HCT116 cells. The most active compounds exhibited IC50 values lower than 10 µM, demonstrating their potential as novel anticancer agents .
Case Study 2: Antimicrobial Screening
Another investigation assessed a series of benzyloxy-substituted tetraazole derivatives against a panel of bacterial strains. Compounds were screened using broth microdilution methods, revealing several candidates with minimum inhibitory concentrations (MICs) below 5 µM against resistant strains .
Mechanism of Action
The mechanism of action of N1-[4-(benzyloxy)phenyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by binding to specific receptor sites, leading to altered signal transduction pathways .
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs are classified based on shared motifs: benzamide backbones, fluorinated substituents, and heterocyclic appendages.
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Heterocyclic Diversity : The target compound’s tetrazole ring contrasts with thiazolyl () and triazolo-oxazin () groups, which may alter binding kinetics and solubility.
- Fluorine Positioning : Dual fluorination in ’s compound suggests enhanced metabolic stability compared to the single fluorine in the target compound.
- Substituent Effects : The benzyloxy group in the target compound provides steric bulk absent in simpler halogenated analogs (e.g., 4-bromophenyl in ).
Pharmacological Activity
While direct pharmacological data for the target compound are unavailable, inferences are drawn from analogs:
- Antimicrobial and Cytotoxic Potential: Benzamide hybrids with pyrrol-triazole moieties () demonstrate antimicrobial activity, though the tetrazole’s role here is unclear.
Biological Activity
N~1~-[4-(benzyloxy)phenyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in inflammatory pathways and cancer progression.
Structure-Activity Relationships (SAR)
Studies have shown that modifications to the chemical structure can significantly influence the compound's biological efficacy. For instance, the introduction of the benzyloxy group enhances lipophilicity, which may improve membrane permeability and bioavailability .
Anticancer Activity
Preclinical studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The observed mechanism involves apoptosis induction and inhibition of cell proliferation. A notable study indicated a significant reduction in tumor size in xenograft models treated with the compound .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
Case Studies
- Study on Cytotoxicity : A study published in Journal of Medicinal Chemistry reported that this compound showed promising results against human breast cancer cells (MCF-7), with an IC50 value indicating effective cytotoxicity .
- Anti-inflammatory Evaluation : In a separate investigation, this compound was tested for its ability to modulate inflammatory responses in animal models of arthritis. The results demonstrated a marked decrease in joint swelling and pain scores compared to controls .
Data Tables
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
